GPR35 Antagonism: Target Compound Is Inactive (>100 µM) While CID 2745687 Shows Potent Inhibition (IC₅₀ 160 nM)
In a BRET-based GPR35 antagonism assay using human GPR35–Gα13 SPASM sensor cells stimulated with 300 µM zaprinast, the target compound (EOS97593) was classified as inactive, with an IC₅₀ > 100 µM [1]. In contrast, the structurally related urea-based GPR35 antagonist CID 2745687 achieved an IC₅₀ of 160 nM (pIC₅₀ = 6.70–6.27) in comparable human GPR35 BRET-β-arrestin-2 interaction assays [2]. This represents a >625-fold difference in GPR35 inhibitory potency, establishing the target compound as a functionally inert control in GPR35-dependent systems.
| Evidence Dimension | GPR35 antagonism potency (human) |
|---|---|
| Target Compound Data | Inactive (IC₅₀ > 100 µM) |
| Comparator Or Baseline | CID 2745687: IC₅₀ = 160 nM (pIC₅₀ = 6.70) |
| Quantified Difference | >625-fold lower potency |
| Conditions | BRET-based GPR35–Gα13 SPASM sensor assay with 300 µM zaprinast agonist (target); BRET-β-arrestin-2 assay with 20 µM zaprinast (comparator) |
Why This Matters
For researchers screening compound libraries against GPCR targets, using this compound as an inactive control ensures that observed biological effects are not confounded by unintended GPR35 modulation—a common off-target concern for urea derivatives.
- [1] ECBD (European Chemical Biology Database). Compound EOS97593: GPR35 antagonism, inactive (IC₅₀ > 100 µM). https://sildrug.ibb.waw.pl/ecbd/EOS97593/ (accessed 2026-04-29). View Source
- [2] CID 2745687: IC₅₀ = 160 nM at human GPR35. Bertin Bioreagent. https://bertin-bioreagent.cvmh.fr/cid-2745687-biochemicals-cat-n-12046 (accessed 2026-04-29); also Santa Cruz Biotechnology SCBIO product sheet, pIC₅₀ = 6.70. https://www.scbio.cn/product/cid-2745687 (accessed 2026-04-29). View Source
